N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-5-6-14(2)18-17(13)22-20(26-18)23(12-15-7-9-21-10-8-15)19(24)16-4-3-11-25-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVNUFMIXCPIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: This step involves the cyclization of 4,7-dimethyl-2-aminobenzenethiol with a suitable carbonyl compound, such as formic acid or acetic anhydride, under acidic conditions to form the benzo[d]thiazole ring.
Attachment of the Pyridine Ring: The benzo[d]thiazole intermediate is then reacted with 4-pyridylmethyl chloride in the presence of a base, such as potassium carbonate, to form the N-(pyridin-4-ylmethyl) derivative.
Formation of the Furan-2-carboxamide: The final step involves the reaction of the N-(pyridin-4-ylmethyl)benzo[d]thiazole intermediate with furan-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its heterocyclic structure, which may exhibit unique photophysical properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s heterocyclic rings can facilitate binding to active sites, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided focuses on crystallography software (SHELX and SIR97) rather than chemical data for the compound or its analogs. However, a general comparison framework can be outlined based on structural motifs:
Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives
Key Observations:
Structural Complexity : The target compound’s furan-carboxamide and pyridinylmethyl groups distinguish it from simpler benzothiazoles like Thioflavin T. These substituents may enhance binding affinity to hydrophobic enzyme pockets, similar to Dasatinib’s pyrimidine moiety .
Synthetic Challenges : Multi-step synthesis is required due to the N-alkylation of the benzothiazole nitrogen, a process often optimized using crystallographic data from tools like SHELXL .
Biological Activity : While Dasatinib and Riluzole have well-documented mechanisms, the target compound’s activity remains speculative without experimental data.
Limitations of Available Evidence
The provided literature focuses on crystallographic software rather than the compound itself. For instance:
This gap highlights the need for primary research on the compound’s synthesis, crystallography, and bioactivity.
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- CAS Number : 923173-24-4
The biological activity of this compound is thought to involve interactions with specific biological targets, including enzymes and receptors implicated in various disease processes. Compounds with similar structures often exhibit mechanisms such as:
- Inhibition of Enzymatic Activity : Targeting enzymes critical for cellular processes.
- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study assessing the cytotoxic effects on various cancer cell lines demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 15.6 | Caspase-dependent apoptosis |
| WM115 (Melanoma) | 12.3 | DNA damage induction |
Anti-inflammatory Properties
Similar compounds have also shown anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) has been observed in vitro.
Case Studies
-
Study on Hypoxic Tumor Cells
A study evaluated the effects of benzimidazole derivatives, which share structural similarities with the target compound. It was found that these derivatives selectively targeted hypoxic tumor cells, leading to increased apoptosis through caspase activation and DNA damage . -
Cytotoxicity Assessment
In another investigation, the cytotoxic effects of related compounds were tested on human lung adenocarcinoma cells (A549). The results indicated a significant reduction in cell viability at low concentrations, suggesting a promising therapeutic potential against lung cancer .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the functional groups can enhance or diminish its efficacy.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity |
| Alteration of pyridine ring | Changes in receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
